molecular formula C13H8F2O B1334109 4-(2,4-Difluorophenyl)benzaldehyde CAS No. 728918-75-0

4-(2,4-Difluorophenyl)benzaldehyde

Cat. No. B1334109
M. Wt: 218.2 g/mol
InChI Key: VXWNQBQQPCHIMW-UHFFFAOYSA-N
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Description

The compound "4-(2,4-Difluorophenyl)benzaldehyde" is not directly mentioned in the provided papers, but its structural and functional characteristics can be inferred from related compounds. Benzaldehydes are a class of aromatic aldehydes with diverse applications in organic synthesis and material science. They often serve as precursors or intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers .

Synthesis Analysis

The synthesis of benzaldehyde derivatives typically involves nucleophilic substitution, reduction, and oxidation reactions. For instance, the synthesis of 2-((4-substituted phenyl)amino)benzaldehyde was achieved through a three-step process starting from 2-chloronicotinic acid and 4-substituted anilines, with a total yield of 59.49% . Similarly, the synthesis of 4,4,4-trifluorocrotonaldehyde, a compound with a structure that includes an aldehyde group, was described using organocatalytic 1,4-additions, demonstrating the versatility of aldehydes in chemical synthesis .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often characterized using spectroscopic techniques such as NMR, UV-VIS, IR, and X-ray crystallography. For example, the structure of a related compound, 4-bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, was elucidated using single-crystal XRD and supported by vibrational spectroscopy and DFT calculations . The crystal structure of 4-phenyl-benzaldehyde showed the presence of dimers linked by C-H...O hydrogen bonding, which is a common feature in the solid-state structures of benzaldehyde derivatives .

Chemical Reactions Analysis

Benzaldehyde derivatives participate in various chemical reactions, including the formation of adducts with Lewis acids, as seen in the interaction of 1,2-bis(chloromercurio)tetrafluorobenzene with benzaldehyde . They also undergo condensation reactions to form Schiff bases, as demonstrated in the synthesis of azo-benzoic acids from 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes . Furthermore, benzaldehyde derivatives can be involved in the expansion of phosphorus heterocycles, as shown by the reaction of benzaldehyde N,N-dimethylhydrazone with a pentafluorophenoxy-benzo-dioxaphosphorinane derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. For instance, the presence of substituents such as fluorine atoms can significantly affect the molecule's reactivity and physical properties. The compound 2,5-dimethoxybenzene-1,4-dicarboaldehyde, although not a direct analogue, demonstrates the impact of substituents on the emission properties, acting as an efficient fluorescent waveguide due to its rigid structure and intramolecular hydrogen bonding . The electronic properties, such as HOMO-LUMO gaps and hyperpolarizability, are also important characteristics that can be studied using computational methods, as seen in the analysis of 4-bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide .

Scientific Research Applications

Polymer Synthesis and Characterization

A study by Neilson et al. (2008) explored the synthesis and characterization of fluorescent phenylene vinylene containing perfluorocyclobutyl (PFCB) aromatic ether polymers. They investigated the formation of a novel phenylene vinylene-bistrifluorovinyl ether monomer, highlighting its potential in creating polymers with high thermal stability and fluorescence properties.

Chemical Reactions and Mechanisms

Saito et al. (1996) researched the superacid-catalyzed reaction of substituted benzaldehydes with benzene Saito et al. (1996). They discovered that benzaldehydes with electron-withdrawing groups react differently compared to those with electron-donating or neutral groups, suggesting new mechanisms involving transalkylation.

Isotope Labeling in Synthesis

Boga et al. (2014) reported a synthetic methodology for creating 2H and 13C labeled benzaldehydes via regio-selective formylation Boga et al. (2014). This method is significant for producing functionalized formyl-deuterated, tritiated 13C, and 14C labeled benzaldehydes, essential in various research applications.

Catalysis and Industrial Applications

Research by Iraqui et al. (2020) focused on using NiFe2O4 nanoparticles as a catalyst for the selective oxidation of benzyl alcohol to benzaldehyde Iraqui et al. (2020). Their findings highlighted the efficiency and reusability of these nanoparticles in industrial applications.

Enzymatic Inhibition Studies

Nihei and Kubo (2017) explored the effects of benzaldehydes, particularly those with substitutions at C-4, on tyrosinase inhibition Nihei and Kubo (2017). Their study contributes to understanding the interactions between benzaldehydes and enzymes, which can have implications in various biological processes.

Photocatalysis and Environmental Applications

Lima et al. (2017) studied the photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride modified through various processes Lima et al. (2017). This research is significant for environmental applications, highlighting a metal-free, environmentally friendly approach to photocatalysis.

Safety And Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07, and the signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

4-(2,4-difluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-11-5-6-12(13(15)7-11)10-3-1-9(8-16)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWNQBQQPCHIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374244
Record name 4-(2,4-difluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluorophenyl)benzaldehyde

CAS RN

728918-75-0
Record name 4-(2,4-difluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 728918-75-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Song, FY Lin, F Yin, M Hensler… - Journal of medicinal …, 2009 - ACS Publications
Staphylococcus aureus produces a golden carotenoid virulence factor called staphyloxanthin (STX), and we report here the inhibition of the enzyme, dehydrosqualene synthase (CrtM), …
Number of citations: 82 pubs.acs.org

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